5-Fluoro-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide
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Overview
Description
5-Fluoro-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxamide group, along with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-fluoro-6-methylpyridine.
Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced via a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzimidazole moiety with the pyridine ring through an amide bond formation, typically using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or benzimidazole derivatives.
Scientific Research Applications
5-Fluoro-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Pharmaceutical Research: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking the enzyme’s activity and affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridine: Similar pyridine ring structure but lacks the benzimidazole moiety.
6-Methyl-2-pyridinecarboxamide: Similar carboxamide group but lacks the fluorine and benzimidazole moieties.
N-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide: Similar benzimidazole and pyridine structure but lacks the fluorine and methyl groups.
Uniqueness
5-Fluoro-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide is unique due to the presence of both the fluorine atom and the benzimidazole moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-7-9(15)3-5-11(16-7)13(20)17-8-2-4-10-12(6-8)19-14(21)18-10/h2-6H,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXWYNSCKNDEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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